Home > Products > Screening Compounds P46204 > N-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
N-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide -

N-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Catalog Number: EVT-3845162
CAS Number:
Molecular Formula: C18H16Cl2F3N3O
Molecular Weight: 418.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240600

    Compound Description: SSR240600, with the IUPAC name (R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide, is a centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. [] It displays subnanomolar affinity for human, dog and guinea pig NK1 receptors, demonstrating potent antagonistic activity against various NK1 receptor-mediated pharmacological effects in both the periphery and central nervous system. []

N-(3,4-Dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide

    Compound Description: This compound (3) was synthesized by reacting dibenzoylaceticacid-N-carboxyethylamide with 3,4-dichloroaniline. [] It was further reacted with a copper salt to yield its Cu(II) complex. [] The compound and its complex were characterized through analytical and spectral methods, including X-ray diffraction. []

N-[4-(Trifluoromethyl)phenyl]cinnamamide

    Compound Description: This compound (3) serves as a synthetic precursor to 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. [] It undergoes intramolecular cyclization mediated by triflic acid to yield the final product. [] Characterization of both the precursor and final product involved techniques like Fourier transform infrared spectroscopy, gas chromatography mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray diffraction. []

N‐(3,4‐dichlorophenyl)‐N′‐hydroxy‐2‐oxo‐2‐phenylacetamidine

    Compound Description: This compound is composed of a 3,4‐dichlorophenylamino group and a 2‐phenyl‐1,2‐ethanedione‐1‐oxime group. [] The oxime group exhibits an E configuration. [] Intermolecular hydrogen bonds play a significant role in shaping the compound's polymeric chain structure. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound emerged as a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. [] It demonstrated significant weight-loss efficacy in diet-induced obese mice. []

1‐(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide

    Compound Description: This molecule acts as a potential peripheral cannabinoid‐1 receptor (CB1R) inverse agonist. [] CB1R plays a crucial role in regulating feeding and appetite, making its modulation a target for obesity treatment. []

cis-(1S)(4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4- tetrahydro-1-naphthalenamine

    Compound Description: This compound, a derivative of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, is recognized for its potential in treating psychosis and inflammation. [] It also demonstrates immunosuppressant properties. []

    Compound Description: This compound features a 2-methoxyphenyl substitution. [] Its thiophene ring is notably disorder-free, while its –CF3 group exhibits disorder. [] Intermolecular C—H⋯O hydrogen bonds play a role in linking molecules in the crystal structure. []

1-Methyl-4-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: The pyrazolopyrimidine unit in this compound exhibits a slightly non-planar structure. [] Weak C—H...N hydrogen bonds and π-stacking interactions between pyrazolopyrimidine units contribute to the formation of stepped chains in the crystal structure. []

Methyl 1-n-butyl-2-(3,4-di­chloro­phenyl)-1H-benz­imidazole-5-carboxyl­ate

    Compound Description: This benzimidazole compound is synthesized through the condensation of methyl 3-amino-4-(n-butyl­amino)­benzoate with a specific adduct. [] C—H⋯O interactions contribute to the linkage of molecules in the crystal structure. []

Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea)

    Compound Description: This compound's structure shows a dihedral angle of 21.9° between the phenyl ring and the plane of the lateral chain. []

    Compound Description: This set of compounds, derived from mefloquine, includes variations with X representing H, 2-O2N, 3-O2N, and 4-O2N. [] Each compound exhibits distinct combinations of intermolecular interactions, leading to different supramolecular arrangements. []

cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4tetrahydro-1-naphthalenamine

    Compound Description: This compound is a cis-isomeric derivative of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, known for its antidepressant properties by acting as a serotonin reuptake inhibitor. []

5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine

    Compound Description: This compound undergoes two melting transitions, one of which is attributed to a melting phase transition. [] Disorder is observed in both trifluoro-methyl groups in its crystal structure. []

(4S)-4-(3,4-Dichlorophenyl)-1′-methyl-4′-phenyl-3,4-dihydronaphthalene-2-spiro-3′-pyrrolidine-2′-spiro-1′′-acenaphthylene-1,2′′(2H,1′′H)-dione

    Compound Description: In the structure of this compound, the 3,4-dichlorophenyl ring is oriented at a dihedral angle of 46.66° with respect to the phenyl ring. [] Weak intramolecular C—H⋯O interactions contribute to the stabilization of the molecular structure. []

    Compound Description: These three racemic compounds, prepared from mefloquine, have demonstrated activity against the multidrug-resistant tuberculosis strain T113. [] The piperidinyl ring consistently adopts a chair shape, while the 1,3-oxazolidinyl ring shows deviations from planarity across these compounds. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

    Compound Description: BAY 59-3074 acts as a novel, selective cannabinoid CB1/CB2 receptor ligand and demonstrates partial agonist properties at these receptors. [] It exhibits antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet -idin-1-yl)benzamide

    Compound Description: This compound was synthesized through a multistep process, with the final step involving a reaction with benzoic acid in phosphoryl chloride. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((4-trifluoromethyl) methyleneimino)-1H-pyrazole-3-carbonitrile

    Compound Description: This compound is a crucial intermediate in synthesizing trifluoromethyl-containing pyrazole derivatives, which exhibit insecticidal properties. [] The structure consists of three distinct ring systems: a phenyl ring, a pyrazolyl ring, and another phenyl ring. []

(1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid -2-ones

    Compound Description: These compounds, along with their 3,4-dichlorophenyl analogues, were synthesized as lactam analogues of U-50,488, a kappa-opiate analgesic. []

    Compound Description: This iridium (III) complex is used in the development of solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). [] PHOLEDs based on this complex exhibit high external quantum efficiency and intense green emission. []

1-[2-Hydroxypropyl-{(3-trifluoromethyl)-phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e)

1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g)

    Compound Description: This highly lipophilic molecule exhibited potent inhibitory activity against Mycobacterium tuberculosis H37Ra and Mycobacterium marinum. [] Similar to compound 6e, its toxicity towards human liver cells raises concerns regarding its safety for therapeutic use. []

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)- 5-(4-bromobenzenesulfonylamide)-1H-pyrazole-3-carbonitrile

    Compound Description: This compound serves as an intermediate in the synthesis of various trifluoromethyl-containing pyrazole derivatives, which have shown potent insecticidal properties. [] The molecular structure features a tricyclic amide with an overall Y-shape. []

N-phenyl-1H-imidazole-4-carboxamide (6a)

    Compound Description: This compound displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, and C. albicans. []

    Relevance: While not directly sharing the key functional groups of N-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, this compound is included due to its exploration within the same study on imidazole carboxamide derivatives for antimicrobial activity. []

N-(4-nitrophenyl)-1H-imidazole-4-carboxamide (6e)

    Compound Description: This compound exhibited significant antitubercular activity. []

    Relevance: While not directly sharing the key functional groups of N-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, this compound is included due to its exploration within the same study on imidazole carboxamide derivatives for antimicrobial activity. []

N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide (6j)

    Compound Description: This compound demonstrated significant antitubercular activity. []

    Relevance: This compound shares the 3,4-dichlorophenyl group with N-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, making it structurally relevant. It is also included due to its exploration within the same study on imidazole carboxamide derivatives for antimicrobial activity. []

Lu AF21934 ((1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide)

    Compound Description: Lu AF21934 is a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator. [] Despite its potential as a therapeutic target for L-DOPA-induced dyskinesia, it failed to demonstrate efficacy in preclinical models. []

ADX88178 (5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine)

    Compound Description: ADX88178, similar to Lu AF21934, acts as a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator. [] Preclinical studies did not show any benefit of this compound in treating L-DOPA-induced dyskinesia. []

1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

    Compound Description: This compound, along with six other 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, was studied for its structural similarities to J147, a drug candidate for Alzheimer's disease. []

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

    Compound Description: S-DABOs represent a class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) that exhibit activity at nanomolar concentrations. [] Further structural modifications, such as the incorporation of a methyl group at the benzylic carbon, led to improved anti-HIV-1 activity and selectivity. []

N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide

    Compound Description: This salicylamide derivative displayed significant inhibitory effects on the growth and sulfate reduction of the intestinal sulfate-reducing bacterium Desulfovibrio piger Vib-7. []

5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

    Compound Description: This salicylamide derivative exhibited potent cytotoxic activity against Desulfovibrio piger Vib-7, effectively inhibiting its growth and sulfate reduction process. []

5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

    Compound Description: This salicylamide derivative demonstrated significant inhibitory activity against the growth and sulfate reduction of the intestinal sulfate-reducing bacterium Desulfovibrio piger Vib-7. []

5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

    Compound Description: This salicylamide derivative showed potent cytotoxic effects on Desulfovibrio piger Vib-7, effectively inhibiting its growth and sulfate reduction process. []

4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

    Compound Description: This salicylamide derivative demonstrated significant inhibitory activity against the growth and sulfate reduction of the intestinal sulfate-reducing bacterium Desulfovibrio piger Vib-7. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide

    Compound Description: This compound exhibited the highest potency among a series of 4-chlorocinnamanilides tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). []

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide demonstrated potent antibacterial activity against a wide range of bacterial species, including S. aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide exhibited potent activity against various bacterial species, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. []

(2E)-3-(3,4-dichloro- phenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide showed strong activity against various bacterial species, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. []

(2E)-3-(3,4-dichlorophenyl)- N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

    Compound Description: This 3,4-dichlorocinnamanilide demonstrated significant activity against a broad range of bacterial species, including S. aureus, MRSA, E. faecalis, vancomycin-resistant E. faecalis, M. smegmatis, and M. marinum. [] It also exhibited low cytotoxicity toward primary porcine monocyte-derived macrophages. []

(2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (almorexant)

    Compound Description: Almorexant functions as a dual orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonist. [] It promotes sleep in animals and humans by blocking both receptors. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)

    Compound Description: This benzoxazole derivative exhibited anti-Candida activity, particularly against Candida albicans SC5314, with a minimum inhibitory concentration for total growth inhibition (MICT) of 16 µg/mL. []

Properties

Product Name

N-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

IUPAC Name

N-(3,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C18H16Cl2F3N3O

Molecular Weight

418.2 g/mol

InChI

InChI=1S/C18H16Cl2F3N3O/c19-15-5-4-13(11-16(15)20)24-17(27)26-8-6-25(7-9-26)14-3-1-2-12(10-14)18(21,22)23/h1-5,10-11H,6-9H2,(H,24,27)

InChI Key

HXDAQUUVFNNGAU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.